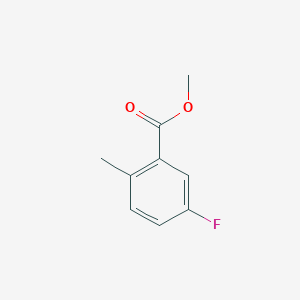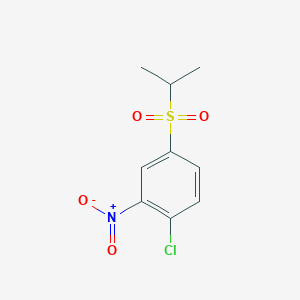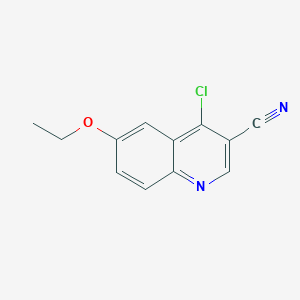
4-Chloro-6-ethoxyquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Chloro-6-ethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of the chloro, ethoxy, and carbonitrile groups on the quinoline core structure can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, which are structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, includes condensation reactions, thermal cyclization, chlorination, and substitution reactions with anilines . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents at different positions on the quinoline ring.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups. The molecular structure of these compounds is crucial for their interaction with biological targets. For example, the synthesis of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, and its structural parameters were optimized using density functional theory calculations . This highlights the importance of understanding the molecular structure for the design of quinoline-based compounds with desired properties.
Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles are versatile intermediates that can undergo various chemical reactions. These reactions can be categorized based on the reactivity of the chloro and cyano substituents. The chloro group can participate in substitution reactions, while the cyano group can be involved in reactions that lead to the formation of amides, esters, and other functional groups . These reactions are essential for the synthesis of biologically active compounds and for the modification of the quinoline core to achieve specific biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles have been reported as green fluorescent dyes with solvent and pH-independent properties . The introduction of different substituents can also affect the fluorescence properties, as seen with the 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which serves as a fluorescence derivatization reagent for alcohols in chromatography . These properties are critical for the application of quinoline derivatives in analytical chemistry and other scientific fields.
科学的研究の応用
Chemical Transformations and Reactivity
4-Chloro-6-ethoxyquinoline-3-carbonitrile has been studied for its chemical reactivity towards various nucleophilic reagents. The reactions of carbonitriles similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile have been observed to lead to the formation of diverse heterocyclic systems, which are crucial in the synthesis of biologically active compounds (Ibrahim & El-Gohary, 2016).
Synthesis and Chemical Reactions
The synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including compounds similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, are key areas of research. These compounds are used in the production of various biologically active compounds, highlighting their significance in medicinal chemistry (Mekheimer et al., 2019).
Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives
Research has focused on the efficient synthesis of substituted cinnoline and benzo[h]cinnoline derivatives starting from compounds like 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These processes are essential in creating a variety of chemically significant compounds (Gomaa, 2003).
Fluorescent Dye Applications
Compounds like 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles, similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been synthesized and used as green fluorescent dyes. These dyes are known for their high fluorescence and stability, important in various scientific applications (Enoua, Uray, & Stadlbauer, 2012).
Optoelectronic and Charge Transport Properties
Studies have explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These properties are critical in the development of multifunctional materials for various technological applications (Irfan et al., 2020).
Synthesis, Reactions, and Biological Activity of Pyridine Derivatives
The synthesis and reactions of pyridine derivatives, related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been studied extensively. These compounds have shown potential biological activities, making them significant in the field of medicinal chemistry (Yassin, 2009).
将来の方向性
特性
IUPAC Name |
4-chloro-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAZRGYMSSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxyquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

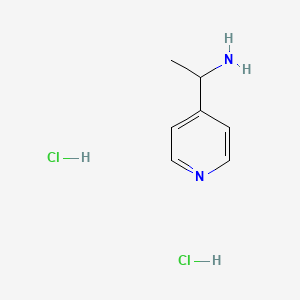
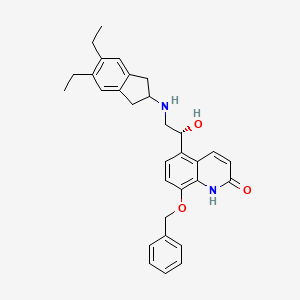
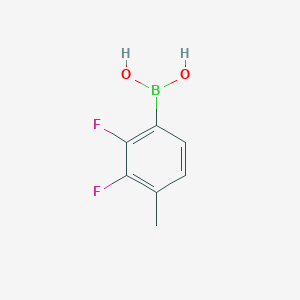
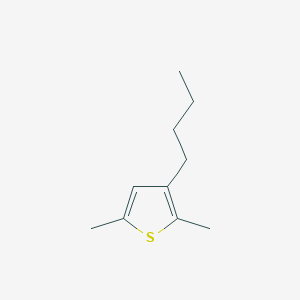
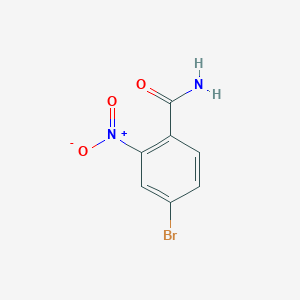
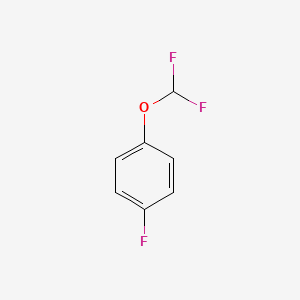
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)
